molecular formula C15H16N4OS2 B5610028 N-[1-(1-methyl-1H-pyrazol-5-yl)propyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide

N-[1-(1-methyl-1H-pyrazol-5-yl)propyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide

Cat. No. B5610028
M. Wt: 332.4 g/mol
InChI Key: KGGATOPWBIDPBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related pyrazole derivatives involves strategic routes to ensure the correct assembly of the compound's core structure. For instance, McLaughlin et al. (2016) highlighted the synthesis and characterization of a research chemical with a pyrazole core, indicating bioisosteric replacements and synthetic routes that could be relevant for synthesizing N-[1-(1-Methyl-1H-pyrazol-5-yl)propyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide. The synthesis often involves the reaction of specific starting materials in the presence of catalysts or reagents that facilitate the formation of the desired core structure, followed by various functionalization steps to introduce the appropriate substituents (McLaughlin et al., 2016).

Molecular Structure Analysis

The molecular structure of compounds containing pyrazole, thiazole, and thiophene rings can be elucidated using spectroscopic methods such as NMR, mass spectrometry, and X-ray crystallography. These techniques provide detailed information about the compound's framework, including the arrangement of atoms and the conformation of the molecule. For example, Kumara et al. (2018) utilized X-ray diffraction studies to confirm the structure of a novel pyrazole derivative, providing insights into the twisted conformation between the rings and the supramolecular interactions that stabilize the structure (Kumara et al., 2018).

Chemical Reactions and Properties

The chemical reactivity of this compound and its analogs can be influenced by the presence of functional groups and the inherent characteristics of the pyrazole, thiazole, and thiophene rings. These compounds may undergo reactions such as nucleophilic substitution, electrophilic addition, or cycloaddition, depending on the reaction conditions and the nature of the reactants involved. The study by Bondarenko et al. (2015) on the cyclization of pyrazole derivatives highlights the potential chemical transformations that could be applied to synthesize and modify such compounds (Bondarenko et al., 2015).

Safety and Hazards

Pyrazole has several hazard statements including H302, H311, H315, H318, H319, H335, H372, H412 . These indicate various hazards such as harmful if swallowed, toxic in contact with skin, causes skin irritation, causes serious eye damage, causes serious eye irritation, may cause respiratory irritation, causes damage to organs through prolonged or repeated exposure, and harmful to aquatic life with long lasting effects .

properties

IUPAC Name

N-[1-(2-methylpyrazol-3-yl)propyl]-2-thiophen-2-yl-1,3-thiazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4OS2/c1-3-10(12-6-7-16-19(12)2)17-14(20)11-9-22-15(18-11)13-5-4-8-21-13/h4-10H,3H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGGATOPWBIDPBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=NN1C)NC(=O)C2=CSC(=N2)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.